molecular formula C14H14N2O2 B12621616 N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea CAS No. 919996-74-0

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea

Cat. No.: B12621616
CAS No.: 919996-74-0
M. Wt: 242.27 g/mol
InChI Key: BRISLUOZFQSLRV-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea is an organic compound that features a biphenyl group attached to a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea typically involves the reaction of 3-bromomethylbiphenyl with hydroxyurea under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyurea group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells .

Properties

CAS No.

919996-74-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-hydroxy-3-[(3-phenylphenyl)methyl]urea

InChI

InChI=1S/C14H14N2O2/c17-14(16-18)15-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17)

InChI Key

BRISLUOZFQSLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)NO

Origin of Product

United States

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